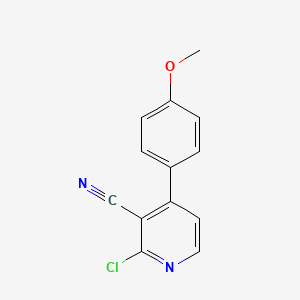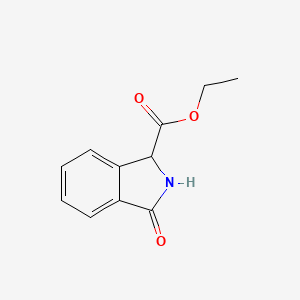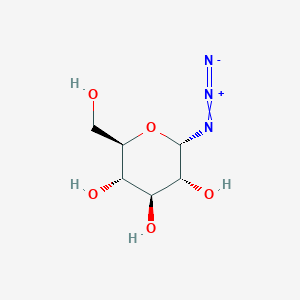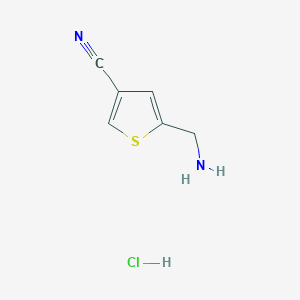
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile
Vue d'ensemble
Description
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile, also known as CMN, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is synthesized using a multi-step process and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Applications De Recherche Scientifique
Antimicrobial Activity
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile derivatives have shown promise in antimicrobial applications. A study by Guna et al. (2015) synthesized variants of this compound and tested their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds displayed significant antimicrobial properties, suggesting potential for use in combating microbial infections (Guna, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition
This compound has also found applications in the field of corrosion inhibition. Ansari, Quraishi, and Singh (2015) investigated pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, for their effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid. The studies showed that these compounds effectively reduced corrosion, demonstrating their potential as corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2015).
Photophysical Studies
The compound's photophysical properties have been explored for potential applications in light-emitting materials. Ahipa et al. (2014) synthesized a nicotinonitrile derivative and studied its spectroscopic, crystal structure, and photophysical properties. The compound exhibited good absorption and fluorescence properties, indicating its suitability for applications in optoelectronics and as a blue light-emitting material (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Dye-Sensitized Solar Cells
In the field of renewable energy, nicotinonitrile derivatives have been explored for use in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile compound and tested its photovoltaic performance in DSSCs. The study found that this compound, when used as a co-sensitizer dye, significantly improved the efficiency of DSSCs (Hemavathi et al., 2019).
Propriétés
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIDMWSMSQOHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide](/img/structure/B3250470.png)
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)


![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)







